Proteolytic Stability: >10⁴-Fold Enhancement Over Native Peptides
In a systematic study of the antimicrobial peptide Anoplin, N-methylation of specific residues (including those replaced by N-methylvaline) led to a dramatic increase in stability against proteolytic degradation. Compared to the native, unmodified Anoplin peptide, the N-methylated analogs exhibited a 10⁴- to 10⁶-fold increase in stability against trypsin and chymotrypsin degradation [1]. This class-level effect demonstrates the profound impact of backbone N-methylation on protease resistance, a key differentiator from native amino acids like valine.
| Evidence Dimension | Stability against proteolytic degradation (trypsin/chymotrypsin) |
|---|---|
| Target Compound Data | N-methylated Anoplin analogs (containing N-methyl amino acids) showed a 10⁴-10⁶ fold increase in stability. |
| Comparator Or Baseline | Native Anoplin peptide |
| Quantified Difference | 10⁴- to 10⁶-fold increase in stability |
| Conditions | In vitro enzymatic degradation assay with trypsin and chymotrypsin [1] |
Why This Matters
This quantitative difference in protease stability is a primary driver for selecting N-methylvaline-containing peptides when developing therapeutics requiring extended in vivo half-lives and oral bioavailability.
- [1] Liu T, et al. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. Eur J Pharm Sci. 2020;152:105453. View Source
